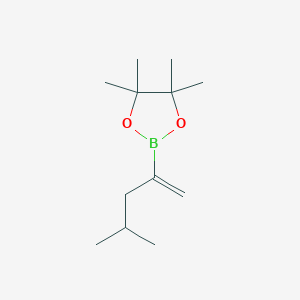![molecular formula C22H17NO8 B6604088 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate CAS No. 2196195-87-4](/img/structure/B6604088.png)
4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate
Vue d'ensemble
Description
4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate is a complex organic compound primarily used as an additive in the synthesis of certain polymers, such as polyesters and polyamides . Its unique structural properties make it valuable in regulating polymer structures and enhancing their performance .
Méthodes De Préparation
The synthesis of 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate typically involves multiple steps of organic reactions. One straightforward method is the condensation reaction between 2,4-dimethoxybenzoic acid and 4-chloronitrobenzoyl chloride . This reaction requires specific conditions, including the use of a base such as pyridine and a solvent like dichloromethane . Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and efficiency .
Analyse Des Réactions Chimiques
4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate has a wide range of applications in scientific research:
Liquid Crystal Research: It has been extensively studied for its role in the formation and stability of ferroelectric nematic phases.
Thermal Properties and Molecular Structure: Research has focused on how changes in molecular structure affect its nematic and smectic phases.
Electrochemical Studies: It has been investigated for its electrochemical properties, particularly in the reduction of phenyl benzoates.
Polymerization Applications:
Biosensor Development: Research on similar compounds supports the development of biosensors.
Mécanisme D'action
The mechanism by which 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate exerts its effects involves its interaction with molecular targets and pathways. Its unique structure allows it to stabilize certain phases in liquid crystals, such as the ferroelectric nematic phase . This stabilization is achieved through specific molecular interactions and alignments that influence the overall behavior of the liquid crystal .
Comparaison Avec Des Composés Similaires
4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate is unique compared to other similar compounds due to its specific structural properties and applications. Similar compounds include:
4-[(4-nitrophenoxy)carbonyl]phenyl benzoate: This compound shares a similar structure but lacks the methoxy groups, affecting its properties and applications.
4-[(4-nitrophenoxy)carbonyl]phenyl 4-methoxybenzoate: This compound has only one methoxy group, leading to different thermal and electrochemical properties.
Propriétés
IUPAC Name |
[4-(4-nitrophenoxy)carbonylphenyl] 2,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO8/c1-28-18-11-12-19(20(13-18)29-2)22(25)31-16-7-3-14(4-8-16)21(24)30-17-9-5-15(6-10-17)23(26)27/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOBZXOWFFWRDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604019.png)




![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6604053.png)







